N-benzyl-N'-(4-propan-2-ylphenyl)oxamide
Description
N-Benzyl-N'-(4-propan-2-ylphenyl)oxamide is a substituted oxamide derivative characterized by a central oxamide core (-NH-CO-CO-NH-) with a benzyl group on one nitrogen and a 4-isopropylphenyl group on the other. Oxamides are known for their diverse applications, including agrochemicals (e.g., slow-release fertilizers) and pharmaceuticals (e.g., antifungal agents) . The presence of aromatic and branched alkyl substituents in this compound likely enhances its lipophilicity and steric bulk, influencing solubility, stability, and biological interactions.
Properties
IUPAC Name |
N-benzyl-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(2)15-8-10-16(11-9-15)20-18(22)17(21)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLQGKMMTALFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(4-propan-2-ylphenyl)oxamide typically involves the reaction of benzylamine with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.
Industrial Production Methods: Industrial production of N-benzyl-N’-(4-propan-2-ylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N’-(4-propan-2-ylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxamide to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropylphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-benzyl-N’-(4-propan-2-ylphenyl)oxamide is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain proteases, making it a candidate for drug development.
Medicine: The compound’s ability to inhibit enzymes has led to research into its potential as a therapeutic agent for diseases involving protease activity, such as cancer and inflammatory conditions.
Industry: In the industrial sector, N-benzyl-N’-(4-propan-2-ylphenyl)oxamide is used as a stabilizer in polymer production and as an additive in lubricants to enhance performance.
Mechanism of Action
The mechanism by which N-benzyl-N’-(4-propan-2-ylphenyl)oxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The benzyl and isopropylphenyl groups interact with the active site of the target, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxamide Derivatives
2.1. Structural and Physicochemical Properties
Substituents on the oxamide core significantly alter molecular weight, solubility, and thermal stability. Below is a comparative analysis of key derivatives:
- Solubility : All derivatives exhibit low water solubility, typical of aromatic oxamides. However, hydroxylated variants (e.g., 2-hydroxyphenyl) may form hydrogen bonds, improving solubility in polar solvents .
- Thermal Stability: Substituted oxamides generally have lower melting points than unsubstituted oxamide due to reduced crystallinity. Tetraalkyl derivatives (e.g., tetraethyloxamide) are hygroscopic and more soluble in nonpolar solvents .
2.3. Spectroscopic and Electronic Properties
- UV Absorption : Oxamides exhibit weak absorption bands near 310–240 nm and intense bands at 250–180 nm. Substituents influence these transitions; for example, tetraalkyl derivatives show negligible weak bands due to conformational twisting .
- Infrared Spectroscopy: Vibrational frequencies of oxamides resemble isolated amides, with minor shifts depending on substituent electronic effects .
Key Advantages and Limitations
- Steric bulk from the isopropyl group may improve metabolic stability.
- Limitations: Low water solubility limits formulation options. Limited direct evidence of antifungal or agrochemical efficacy compared to chlorinated or hydroxylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
